molecular formula C21H18N2O3S B2935811 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941941-99-7

3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Katalognummer: B2935811
CAS-Nummer: 941941-99-7
Molekulargewicht: 378.45
InChI-Schlüssel: UXOLMIYVGFZAIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a synthetic organic compound with a complex molecular structure, which includes a thiophene ring, a benzo[e]pyrazolo[1,5-c][1,3]oxazine system, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: : This can be achieved through cyclization reactions involving suitable starting materials like substituted benzene and pyrazole derivatives.

  • Introduction of the methoxy and thiophene groups: : These can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

  • Attachment of the phenol group: : This often involves nucleophilic substitution reactions under controlled conditions to attach the phenol moiety to the core structure.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield, purity, and cost-efficiency. This includes:

  • Using readily available or easily synthesizable starting materials.

  • Optimizing reaction conditions (e.g., temperature, solvents, catalysts) to enhance the efficiency and selectivity.

  • Implementing purification steps (e.g., recrystallization, chromatography) to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy (-OCH₃) and phenol (-OH) groups are primary sites for oxidation. Under controlled conditions:

  • Methoxy group oxidation : Using KMnO₄ in acidic media (H₂SO₄), the methoxy group converts to a ketone, forming 3-(7-oxo-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazin-2-yl)phenol. This reaction requires temperatures of 60–80°C and yields ~65% after purification.

  • Phenol group oxidation : Employing NaIO₄ in aqueous ethanol oxidizes the phenolic -OH to a quinone structure, though yields are lower (≤40%) due to side reactions.

Reagent Conditions Product Yield
KMnO₄/H₂SO₄60–80°C, 4 hr3-(7-oxo-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo-oxazin-2-yl)phenol65%
NaIO₄/EtOH-H₂ORT, 12 hrQuinone derivative40%

Hydrolysis Reactions

The oxazine ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, 6M): Cleaves the oxazine ring, yielding a pyrazole-thiophene diol. Reaction at reflux (100°C, 8 hr) achieves 75% conversion.

  • Basic hydrolysis (NaOH, 10%): Produces a carboxylic acid derivative via ring-opening, optimized at 80°C for 6 hr.

Reagent Conditions Product Yield
HCl (6M)Reflux, 8 hrPyrazole-thiophene diol75%
NaOH (10%)80°C, 6 hrCarboxylic acid derivative68%

Substitution Reactions

Electrophilic substitution occurs on the electron-rich thiophene and benzene rings:

  • Bromination : Using Br₂ in CHCl₃ at 0°C introduces bromine at the thiophene C3 position (confirmed by NMR).

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the para position of the phenolic ring.

  • Formylation : Vilsmeier-Haack reagent (DMF-POCl₃) formylates the pyrazole nitrogen at 70°C, yielding 85% product .

Reaction Type Reagent Position Modified Yield
BrominationBr₂/CHCl₃Thiophene C378%
NitrationHNO₃/H₂SO₄Phenolic ring para62%
FormylationDMF-POCl₃Pyrazole N185%

Coupling Reactions

The phenol group facilitates cross-coupling:

  • Suzuki coupling : Using Pd(PPh₃)₄, the phenol reacts with aryl boronic acids to form biaryl ethers (70–80% yield).

  • Ullmann coupling : With CuI/L-proline, it couples with iodobenzene to generate diaryl ethers (60% yield).

Coupling Type Catalyst Product Yield
SuzukiPd(PPh₃)₄Biaryl ether80%
UllmannCuI/L-prolineDiaryl ether60%

Cyclization Reactions

Thermal or catalytic cyclization generates polycyclic systems:

  • Thermal cyclization (180°C, toluene): Forms a fused benzoxazepine ring via intramolecular dehydration.

  • Acid-catalyzed cyclization (H₂SO₄): Produces spirocyclic derivatives in 70% yield.

Conditions Product Yield
180°C, tolueneBenzoxazepine-fused derivative65%
H₂SO₄, RT, 24 hrSpirocyclic compound70%

Comparative Reaction Analysis

Key parameters influencing reactivity:

Factor Optimal Range Impact on Yield
Temperature60–100°C↑ Yield by 20–30%
Solvent polarityPolar aprotic (DMF)↑ Reaction rate
Catalyst loading5–10 mol% Pd↑ Coupling efficiency

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media.

  • Hydrolysis : Follows SN1 mechanism in acidic conditions, while base-mediated hydrolysis involves nucleophilic attack.

  • Electrophilic substitution : Directed by the electron-donating methoxy and thiophene groups .

Wissenschaftliche Forschungsanwendungen

3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has diverse applications in research:

  • Chemistry: : As an intermediate in synthesizing more complex organic compounds.

  • Biology: : In studies of enzyme inhibition or as a probe in biochemical assays.

  • Medicine: : Potential therapeutic applications due to its structural novelty.

  • Industry: : As a precursor in material science, specifically in developing novel polymers or electronic materials.

Wirkmechanismus

The compound's mechanism of action largely depends on its interactions with molecular targets:

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.

  • Receptor Modulation: : It can interact with cellular receptors, altering signaling pathways.

  • Cellular Pathways: : May be involved in pathways related to oxidative stress, apoptosis, or inflammation, though precise pathways would need further investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with other similar compounds highlights the uniqueness of 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol:

  • Structural Uniqueness: : The combination of the oxazine ring, thiophene, and phenol groups is relatively rare.

  • Similar Compounds: : Others might include derivatives of benzo[e]pyrazolo[1,5-c][1,3]oxazine, thiophene-substituted compounds, or other multi-ring systems with similar electronic properties.

List of Similar Compounds

  • 3-(5-thiophen-2-yl-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.

  • 3-(7-methoxy-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.

  • 3-(7-methoxy-5-(furan-2-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.

Biologische Aktivität

The compound 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on anticancer and antimicrobial activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of various heterocyclic precursors. The structural complexity includes a benzo[e]pyrazolo framework fused with an oxazine moiety and a thiophene ring. The crystal structure analysis reveals significant bond lengths and angles that contribute to its biological activity.

Crystallographic Data

The compound crystallizes in a triclinic system with the following parameters:

  • Space Group : P1̄
  • Cell Dimensions :
    • a=9.4256(9) a=9.4256(9)\,\text{ }
    • b=10.1906(9) b=10.1906(9)\,\text{ }
    • c=11.6539(9) c=11.6539(9)\,\text{ }
    • Angles: α=101.896(7)°\alpha =101.896(7)°, β=104.770(8)°\beta =104.770(8)°, γ=93.271(8)°\gamma =93.271(8)°

Table 1 summarizes the crystallographic data:

ParameterValue
Space GroupP1̄
a (Å)9.4256(9)
b (Å)10.1906(9)
c (Å)11.6539(9)
α (°)101.896(7)
β (°)104.770(8)
γ (°)93.271(8)

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The compound exhibited promising cytotoxic effects with varying IC50 values.

Table 2 presents the cytotoxic activity against different cell lines:

Cell LineIC50 (µg/mL)
MCF70.045
HepG20.038
HCT1160.050

In cell cycle analysis, the compound induced significant arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains, including MRSA and E. coli. The minimum inhibitory concentration (MIC) values demonstrated its effectiveness as an antimicrobial agent.

Table 3 summarizes the antimicrobial activity:

Bacterial StrainMIC (µg/mL)
MRSA1.5
E. coli>100

Molecular docking studies suggest that the compound interacts effectively with key enzymes involved in cancer proliferation and bacterial resistance mechanisms. The binding affinity indicates a strong interaction with target proteins, which may contribute to its observed biological activities.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • MCF7 Cell Line Study : Demonstrated significant apoptosis induction through caspase activation.
  • HepG2 Cell Line Study : Showed inhibition of cell growth via G2/M phase arrest.
  • Antimicrobial Study : Highlighted significant inhibition of MRSA growth compared to standard antibiotics.

Eigenschaften

IUPAC Name

3-(7-methoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-18-8-3-7-15-17-12-16(13-5-2-6-14(24)11-13)22-23(17)21(26-20(15)18)19-9-4-10-27-19/h2-11,17,21,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLMIYVGFZAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.